(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
This compound is a chromene-3-carboxamide derivative featuring a substituted imino group at position 2 and an oxolane (tetrahydrofuran) methyl substituent on the carboxamide nitrogen. Its Z-configuration at the imino double bond and the presence of chlorine atoms at positions 6 (chromene) and 3 (phenyl ring) contribute to its structural uniqueness. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
6-chloro-2-(3-chloro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-13-4-6-16(11-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBHRJXYCNWKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide, with the CAS number 1327170-11-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20Cl2N2O3, with a molecular weight of 431.3 g/mol. The structure includes a chromene core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20Cl2N2O3 |
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It might interact with cellular receptors, influencing signal transduction pathways and cellular responses.
- Gene Expression Alteration : The compound could modulate the expression of genes related to various biological processes, including apoptosis and cell proliferation.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of chromene compounds possess anticancer properties. For instance, compounds similar in structure to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although specific data on this compound's efficacy is limited.
Case Studies and Research Findings
-
In Vitro Studies : A study evaluated the cytotoxic effects of similar chromene derivatives on human cancer cell lines, reporting IC50 values indicating significant growth inhibition at micromolar concentrations.
Compound Cell Line IC50 (µM) Chromene Derivative A SJSA-1 0.19 Chromene Derivative B HCT116 0.14 -
In Vivo Studies : Animal models have been used to assess the antitumor efficacy of related compounds. For example, one study reported a 100% regression rate in tumor size when administered at specific dosages over a defined period.
Treatment Tumor Type Regression Rate (%) Compound X (100 mg/kg) Osteosarcoma 100 Compound Y (50 mg/kg) Colon Cancer 86
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Chromene Carboxamide Derivatives
Compound 12 (2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide) shares the chromene-3-carboxamide scaffold but differs in substituents. Key distinctions:
- Substituent at position 2: The target compound has a (3-chloro-4-methylphenyl)imino group, while compound 12 features a sulfamoylphenyl group.
- N-substituent : The target compound’s oxolan-2-ylmethyl group may enhance lipophilicity compared to the sulfamoyl group in 12 , which improves water solubility .
Imino-Substituted Analogues
The compound 3-chloro-N-phenyl-phthalimide () shares a chloro-substituted aromatic system but lacks the chromene core. Its primary application is as a monomer precursor for polyimides, highlighting the role of chloro and phenyl groups in polymer synthesis .
Chromene Derivatives with Heterocyclic Modifications
Compound 4 (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one) from incorporates a pyrimidinone ring fused to the chromene system. This structural complexity contrasts with the target compound’s simpler imino-carboxamide framework. The presence of multiple chloro groups in both compounds suggests shared synthetic strategies, such as halogenation to modulate electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
